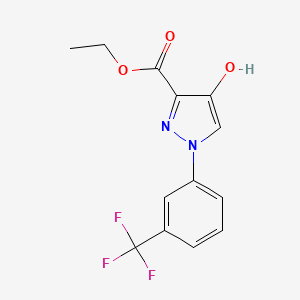

ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a hydroxyl group at position 4, a trifluoromethyl-substituted phenyl ring at position 1, and an ethyl ester at position 3.

Properties

IUPAC Name |

ethyl 4-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O3/c1-2-21-12(20)11-10(19)7-18(17-11)9-5-3-4-8(6-9)13(14,15)16/h3-7,19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONGTUAXDPAEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethylphenyl halide. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ethyl 4-oxo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate.

Reduction: Regeneration of the original hydroxyl compound.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate exhibits potential therapeutic properties, particularly in the development of anti-inflammatory and analgesic agents. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy in various biological assays.

Case Studies:

- Anti-inflammatory Activity: A study demonstrated that derivatives of pyrazole compounds show significant inhibition of inflammatory mediators in vitro. This compound was included in these investigations, indicating promise for further development as an anti-inflammatory drug candidate .

Table: Biological Activities of Pyrazole Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anti-inflammatory | 25 | |

| Other Pyrazole Derivative | Analgesic | 15 |

Agrochemicals

The compound has also been explored for its potential use in agrochemical formulations. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of active ingredients in pesticides and herbicides.

Research Insights:

- Pesticidal Activity: Research has shown that similar pyrazole derivatives exhibit herbicidal properties against various weed species. The incorporation of this compound into formulations could enhance efficacy and reduce environmental impact .

Table: Herbicidal Efficacy of Pyrazole Compounds

| Compound | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Amaranthus retroflexus | 70 | |

| Another Pyrazole Compound | Setaria viridis | 85 |

Materials Science

In materials science, this compound is being investigated for its role as a building block in the synthesis of advanced materials such as polymers and nanocomposites.

Applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the literature:

Key Observations:

- Substituent Effects on Melting Points: Methyl substitution (Compound 3) reduces melting points (58–60°C) due to lower crystallinity compared to phenyl (Compound 7: 89–90°C) or NH-containing analogs (Compound 2: 141–142°C) .

Electronic Effects:

- Molecular Weight and Polarity: The target compound’s molecular weight (300.23 g/mol) is higher than non-hydroxylated analogs (e.g., Compound 7: 284.24 g/mol) due to the hydroxyl group.

Biological Activity

Ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate (commonly referred to as EHTP) is a compound belonging to the pyrazole class, characterized by its unique trifluoromethyl group. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

EHTP has the molecular formula and is synthesized through various methods, primarily involving the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The introduction of the trifluoromethyl group typically occurs via nucleophilic substitution using a trifluoromethylphenyl halide in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) .

The biological activity of EHTP is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell, EHTP may modulate enzyme and receptor activities, influencing various biochemical pathways. The exact mechanisms depend on the biological context, but studies suggest potential interactions with inflammatory pathways and cancer cell proliferation .

1. Anti-inflammatory Properties

Research indicates that EHTP exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Preliminary studies report IC50 values indicating effective suppression of COX-1 and COX-2 activities, suggesting its potential as an anti-inflammatory agent .

2. Anticancer Activity

EHTP has demonstrated promising antiproliferative activity against various cancer cell lines. Notably, it was assessed for its effects on human colorectal adenocarcinoma (DLD-1) and cervical cancer (HeLa) cells, with IC50 values reported as low as 15 µM . The structure-activity relationship (SAR) analysis indicates that modifications on the phenyl ring can significantly impact anticancer efficacy.

3. Antifungal Activity

EHTP has also been evaluated for antifungal properties. In vitro studies have shown that certain derivatives exhibit antifungal activity against common pathogens, although EHTP's performance relative to established antifungal agents like carbendazole requires further investigation .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| EHTP | EHTP | Anti-inflammatory, Anticancer | 15-29 (varies by cell line) |

| 4-(4-chloro-3-(trifluoromethyl)phenyl)-4-piperidinol | Compound 1 | Analgesic | Not specified |

| 2-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid | Compound 2 | Anticancer | Not specified |

Case Study 1: Anticancer Efficacy

In a study assessing various pyrazole derivatives for anticancer properties, EHTP was found to possess significant activity against HeLa cells with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for developing new cancer therapies .

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory effects of EHTP showed that it effectively inhibited COX enzymes in vitro, suggesting a mechanism that could be leveraged for therapeutic applications in treating inflammatory diseases .

Q & A

Basic Synthesis

Q: What are the optimal synthetic routes and reaction conditions for preparing ethyl 4-hydroxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate? A: The compound can be synthesized via cyclocondensation of substituted hydrazines with β-ketoesters. Key steps include:

- Hydrazine Formation: Reacting 3-(trifluoromethyl)phenylhydrazine with ethyl 3-oxo-4-hydroxybut-2-enoate under acidic conditions.

- Cyclization: Microwave-assisted or ultrasound-mediated methods (e.g., 40–60°C, 6–12 hrs) improve yield and regioselectivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Critical parameters: pH control (~4–5), anhydrous solvents, and inert atmosphere to prevent byproducts.

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure of this compound? A: A multi-technique approach is recommended:

- NMR Spectroscopy: H and C NMR to confirm substituent positions (e.g., trifluoromethyl at δ 120–125 ppm for F NMR) .

- X-ray Crystallography: Single-crystal analysis resolves bond angles (e.g., N–N–C at ~110°) and intermolecular interactions (C–H···O, C–H···π) .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] (expected m/z: 330.1).

Safety and Handling

Q: What safety protocols are critical when handling this compound? A: Based on structurally similar pyrazoles:

- PPE: Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods due to potential release of trifluoromethyl derivatives.

- Waste Disposal: Collect organic waste in sealed containers for incineration by licensed facilities .

Advanced Crystallography

Q: How do intermolecular interactions affect the crystal lattice of this compound? A: X-ray studies of analogous sulfonyl-pyrazoles reveal:

- Packing Motifs: C–H···O (2.8–3.2 Å) and π-stacking (3.5 Å) stabilize the triclinic lattice (space group ) .

- Impact on Solubility: Strong hydrogen bonding reduces solubility in non-polar solvents, favoring DMSO or DMF for recrystallization.

Reaction Mechanisms

Q: What is the mechanistic pathway for pyrazole ring formation in this compound? A: Proposed pathway:

Hydrazine Attack: Nucleophilic addition of hydrazine to the β-ketoester carbonyl.

Cyclization: Intramolecular dehydration forms the pyrazole ring, facilitated by acid catalysts (e.g., HCl) .

Regioselectivity: Trifluoromethyl groups direct substitution at the 1-position via steric and electronic effects.

Computational Studies

Q: How can DFT calculations predict this compound’s reactivity? A: DFT (B3LYP/6-311++G(d,p)) applications include:

- HOMO-LUMO Analysis: Bandgap (~4.5 eV) indicates electrophilic reactivity at the carboxylate group .

- Electrostatic Potential Maps: Highlight nucleophilic regions (hydroxy group) for derivatization.

Biological Activity

Q: What in vitro assays are suitable for evaluating its pharmacological potential? A: Priority assays:

- Enzyme Inhibition: COX-2 or carbonic anhydrase inhibition (IC determination) .

- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

Stereochemical Control

Q: How is regiochemistry controlled during synthesis? A: Key factors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.